1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18FN3O2 and its molecular weight is 411.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound with the molecular formula C25H18FN3O2 and a molecular weight of 411.4 g/mol. This compound integrates various heterocyclic structures, notably a quinoline core and a dioxin moiety, making it an intriguing candidate for biological activity research.
Structural Characteristics
The compound features:
- Fluorophenyl and methylphenyl substituents : These groups enhance lipophilicity and electronic properties.
- Dioxino and pyrazoloquinoline moieties : These structures are known to contribute to diverse biological activities.
Anticancer Potential
Research has indicated that compounds similar to this compound may exhibit significant anticancer properties. Studies have shown that derivatives of pyrazoloquinolines can inhibit cell growth in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines. The results indicated that these compounds exhibited low to moderate toxicity levels against A2780 (cisplatin-sensitive) and A2780/RCIS (cisplatin-resistant) ovarian carcinoma cells. The most effective compounds showed IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with key biological targets:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit multidrug resistance proteins (MRP). For instance, quinoline derivatives were effective in inhibiting MRP2, suggesting that the target compound may also exhibit similar inhibitory effects .
- Kinase Inhibition : The compound may affect protein kinases involved in cancer progression. Specific modifications in the structure have been linked to enhanced potency against targets such as PfPK6 in Plasmodium falciparum, which could provide insights into its mechanism .
Pharmacokinetics
Preliminary studies suggest that this compound may possess favorable pharmacokinetic properties:
- High Oral Bioavailability : Similar compounds have shown high bioavailability (>90%) in animal models .
- Half-life and Distribution : Initial pharmacokinetic studies indicate a half-life conducive to therapeutic applications.
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Key Biological Activity | IC50 (µM) |
---|---|---|---|
This compound | C25H18FN3O2 | Antitumor activity | TBD |
Quinoline Derivative A | C23H20N2O2 | MRP2 Inhibition | 0.5 |
Quinoline Derivative B | C21H19N3O | Kinase Inhibition | 0.8 |
特性
IUPAC Name |
12-(4-fluorophenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2/c1-15-2-4-16(5-3-15)24-20-14-27-21-13-23-22(30-10-11-31-23)12-19(21)25(20)29(28-24)18-8-6-17(26)7-9-18/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMNCPKGNFGFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。